molecular formula C14H10Br2O2 B10877201 2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone

2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone

Cat. No.: B10877201
M. Wt: 370.03 g/mol
InChI Key: CHGZWKJDLVGWMT-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone: is a chemical compound with the following structural formula:

C16H11Br2O2\text{C}_{16}\text{H}_{11}\text{Br}_2\text{O}_2 C16​H11​Br2​O2​

It consists of two bromophenyl groups attached to an ethanone (ketone) backbone. The compound is also known by other names, such as 2-(4-Bromophenoxy)acetophenone .

Preparation Methods

Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the reaction of 4-bromophenol with 4-bromobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The reaction proceeds through an acylation process, resulting in the formation of 2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone.

Industrial Production: Industrial production methods may vary, but the synthetic route described above can be scaled up for larger-scale production. Optimization of reaction conditions, purification steps, and yield improvement are essential for industrial applications.

Chemical Reactions Analysis

Reactions:

    Oxidation: The ketone group in the compound can undergo oxidation reactions.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Bromobenzoyl chloride: Used for acylation.

    Base (e.g., pyridine): Facilitates the acylation reaction.

    Reducing agents (e.g., NaBH₄): For ketone reduction.

Major Products: The major products depend on the specific reaction conditions. For example:

    Reduction: 2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanol.

    Substitution: Various derivatives with different functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicine: As a potential drug candidate due to its structural features.

    Chemical Research: As a building block for more complex molecules.

    Industry: In the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent and would require further research. the compound’s bromophenyl groups may interact with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include:

    Ethyl 2-(4-bromophenyl)acetate: : A related ester.

    Phthalic acid, 2-(4-bromophenoxy)ethyl octyl ester: : Another derivative.

Properties

Molecular Formula

C14H10Br2O2

Molecular Weight

370.03 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C14H10Br2O2/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2

InChI Key

CHGZWKJDLVGWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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